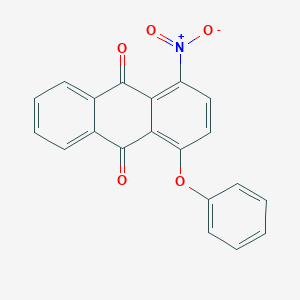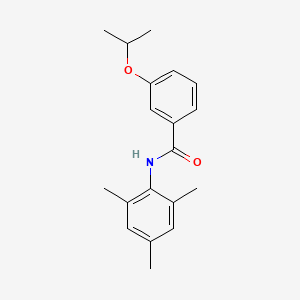![molecular formula C15H21NO2 B5438963 2-(4-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5438963.png)
2-(4-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide, also known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPTA is a derivative of acetaminophen, which is a widely used analgesic and antipyretic drug. MPTA has been found to exhibit analgesic, anti-inflammatory, and antipyretic effects in animal models, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 2-(4-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is not fully understood, but it is believed to work through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in pain, inflammation, and fever. By inhibiting COX enzymes, this compound may reduce the production of prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects.
Biochemical and physiological effects:
This compound has been found to have a low toxicity profile and is well-tolerated in animal models. It has been shown to have a half-life of approximately 3 hours in rats and is metabolized primarily in the liver. This compound has been found to have a moderate level of protein binding, which could affect its distribution and elimination from the body.
Advantages and Limitations for Lab Experiments
2-(4-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a low toxicity profile, making it a safe and cost-effective compound for research. However, this compound has some limitations in terms of its solubility and stability, which could affect its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-(4-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide. One area of interest is its potential use in the treatment of chronic pain, which is a major public health concern. This compound could also be studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on different physiological systems.
Synthesis Methods
2-(4-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide can be synthesized through a multistep reaction process starting from commercially available materials. The synthesis involves the reaction of 4-methylacetophenone with 1,2-epoxybutane in the presence of a Lewis acid catalyst to form the intermediate product. The intermediate is then reacted with N-ethylacetamide in the presence of a base to yield the final product, this compound.
Scientific Research Applications
2-(4-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been studied for its potential therapeutic applications in various areas of medicine. It has been found to exhibit analgesic effects in animal models of acute and chronic pain. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have antipyretic properties, which could be useful in treating fever.
properties
IUPAC Name |
2-(4-methylphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-5-7-13(8-6-11)10-15(17)16-12(2)14-4-3-9-18-14/h5-8,12,14H,3-4,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQAUKKBSOKXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC(C)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5438880.png)

![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5438886.png)
![3-[(2-bromo-4-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5438892.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B5438900.png)
![N-[(1S*,2R*)-2-aminocyclobutyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5438908.png)

![N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5438921.png)
![5-amino-3-[2-(2-chloro-5-nitrophenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5438923.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B5438928.png)
![3-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5438930.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]succinamide](/img/structure/B5438938.png)
![2-methyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5438941.png)